

An In-depth Technical Guide to 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3-methylpicolinonitrile**

Cat. No.: **B176418**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of **5-Bromo-3-methylpicolinonitrile** (CAS No. 156072-86-5). This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.^[1] This document consolidates available experimental and predicted data, presents a detailed experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow. The information is intended to support researchers in the effective utilization of this versatile chemical intermediate.

Chemical and Physical Properties

5-Bromo-3-methylpicolinonitrile is a white to yellow solid at room temperature.^{[2][3]} It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.^{[4][5]}

Table 1: Chemical and Physical Properties of **5-Bromo-3-methylpicolinonitrile**

Property	Value	Source
CAS Number	156072-86-5	[5] [6]
Molecular Formula	C ₇ H ₅ BrN ₂	[1] [6]
Molecular Weight	197.03 g/mol	[5] [6]
Appearance	White to yellow solid	[2] [3]
Melting Point	78-80 °C (experimental)	ChemBK
Boiling Point	283.6 ± 35.0 °C at 760 mmHg (predicted)	[2]
Density	1.61 ± 0.1 g/cm ³ (predicted)	[2]
pKa	-2.38 ± 0.20 (predicted)	[2]
LogP	1.99 (predicted)	[6]
Flash Point	125.3 ± 25.9 °C (predicted)	[6]

Spectral Properties

Detailed experimental spectral data for **5-Bromo-3-methylpicolinonitrile** is limited in the public domain. The following table summarizes the available experimental and predicted spectral information.

Table 2: Spectral Data for **5-Bromo-3-methylpicolinonitrile**

Spectrum	Data	Source/Notes
¹ H NMR	(300 MHz, CDCl ₃): δ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H)	[7]
¹³ C NMR	No experimental data found. Predicted shifts can be estimated based on substituent effects on the pyridine ring. The carbon attached to the bromine is expected to be significantly shielded.	
Infrared (IR)	No experimental spectrum found. Key expected absorptions include: C≡N stretch (~2220-2240 cm ⁻¹), C-Br stretch (~500-600 cm ⁻¹), and aromatic C=C and C-H vibrations.	
Mass Spectrometry (MS)	No experimental spectrum found. The molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio due to the presence of bromine.	

Synthesis and Reactivity

5-Bromo-3-methylpicolinonitrile is typically synthesized from 2,5-dibromo-3-methylpyridine via a nucleophilic substitution reaction with a cyanide source, such as copper(I) cyanide. The bromine atom at the 2-position is more susceptible to nucleophilic displacement than the one at the 5-position. The resulting compound is a versatile intermediate. The bromine atom at the 5-position can serve as a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities.[\[8\]](#) The

nitrile group can also undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

Experimental Protocols

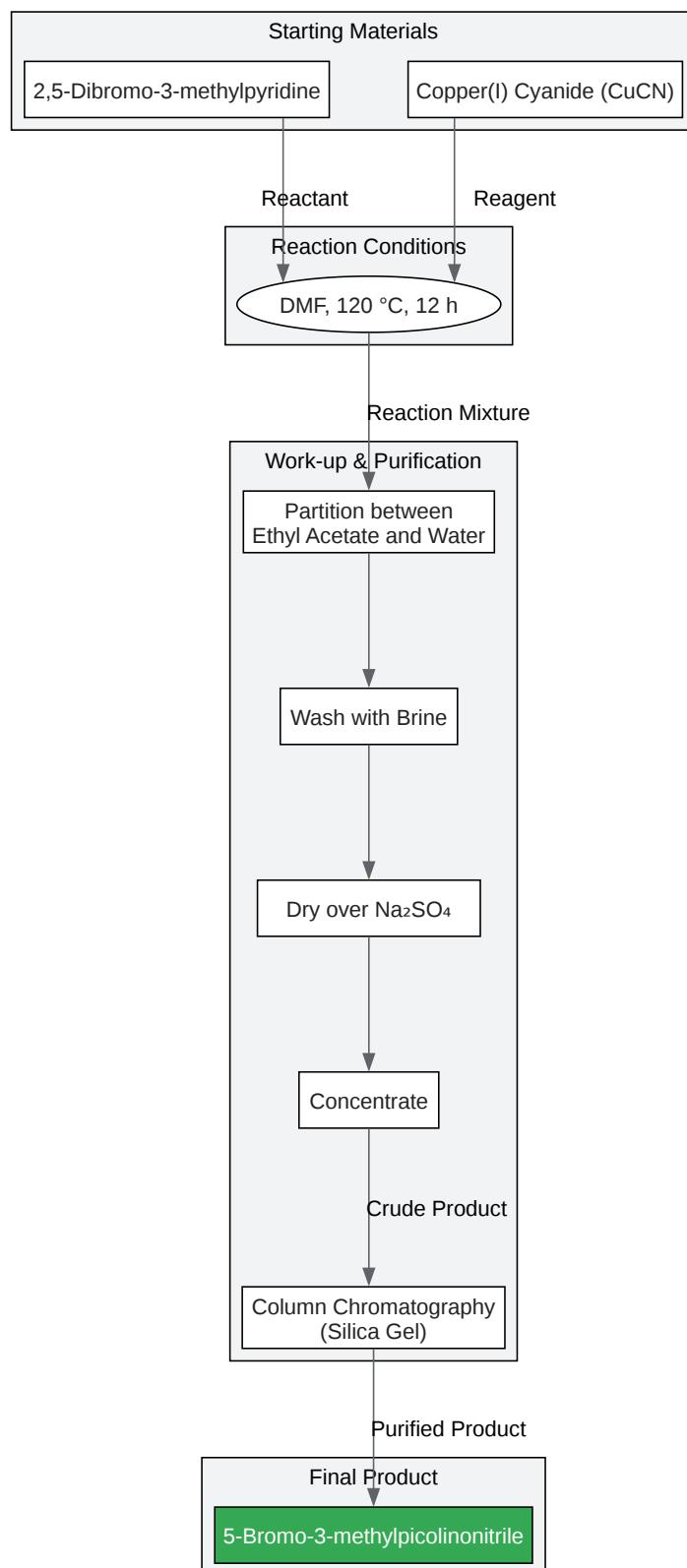
Synthesis of 5-Bromo-3-methylpicolinonitrile from 2,5-Dibromo-3-methylpyridine

This protocol is adapted from a published synthetic method.[\[7\]](#)

Materials:

- 2,5-Dibromo-3-methylpyridine
- Copper(I) cyanide (CuCN)
- Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:


- To a solution of 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol) in dimethylformamide (10 mL), add copper(I) cyanide (892 mg, 9.96 mmol).
- Stir the reaction mixture at 120 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and partition it between ethyl acetate and water.

- Separate the organic layer and wash it with a saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **5-Bromo-3-methylpicolinonitrile** as a white solid (970 mg, 57.6% yield).[7]

Characterization:

- ^1H NMR (300 MHz, CDCl_3): δ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H).[7]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Bromo-3-methylpicolinonitrile**.

Safety and Handling

5-Bromo-3-methylpicolinonitrile is harmful and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4][6] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] Store the compound in a tightly closed container in a dry and cool place under an inert atmosphere.[2][9] In case of accidental release, collect the material using an inert absorbent and dispose of it according to local regulations.[6]

Applications

5-Bromo-3-methylpicolinonitrile is a valuable intermediate in organic synthesis. Its utility stems from the presence of two reactive functional groups: the bromo substituent and the nitrile group. The bromine atom allows for the introduction of various substituents onto the pyridine ring through cross-coupling reactions, which is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1][8] The nitrile group can be converted into other functional groups, such as amines or carboxylic acids, further expanding its synthetic potential. It is used in research for the development of novel compounds with potential antimicrobial and anti-inflammatory properties.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. US5459273A - Process for the preparation of 2-halogeno-5-cyano pyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. americanelements.com [americanelements.com]

- 6. Preparation method for 2-cyano-5-bromopyridine - Eureka | Patsnap
[eureka.patsnap.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. prepchem.com [prepchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-3-methylpicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176418#5-bromo-3-methylpicolinonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com